ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclohepta[b]thiophene core substituted with a naphthalene-linked acetamido group and an ethyl carboxylate moiety. Its synthesis likely involves multi-step reactions, including condensation and cyclization, as inferred from analogous procedures .
Properties
IUPAC Name |
ethyl 2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S/c1-2-28-24(27)22-19-13-4-3-5-14-20(19)29-23(22)25-21(26)15-17-11-8-10-16-9-6-7-12-18(16)17/h6-12H,2-5,13-15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHFYNITYMULNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Naphthalen-1-yl Acetamide: This step involves the reaction of naphthalene with acetic anhydride in the presence of a catalyst to form naphthalen-1-yl acetamide.
Cyclization to Form the Cyclohepta[b]thiophene Ring: The naphthalen-1-yl acetamide is then subjected to cyclization reactions with sulfur-containing reagents to form the cyclohepta[b]thiophene ring.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Solubility : The benzylpiperazine substituent in VIg may improve water solubility due to its basic nitrogen, contrasting with the hydrophobic naphthalene group in the target compound .
- Thermal Stability : Higher melting points (e.g., VIg at 153–155°C) correlate with crystalline packing influenced by rigid substituents like benzylpiperazine .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: All compounds show characteristic C=O stretches (~1716 cm⁻¹) and NH bands (~3345 cm⁻¹). The nitro group in ’s compound would display additional NO2 asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .
- 1H-NMR : Aromatic protons in the target compound’s naphthalene group would resonate at δ 7.2–8.3 ppm, distinct from VIg’s benzyl protons (δ 7.26–7.37) .
Biological Activity
Ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with notable biological activity. This article delves into its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
1. Chemical Structure and Synthesis
The compound features a cyclohepta[b]thiophene core fused with a naphthalene moiety and an acetamido group. The synthesis typically involves multiple steps:
- Formation of the Cyclohepta[b]thiophene Core : This can be achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the Naphthalene Group : This is often done through electrophilic aromatic substitution or coupling reactions.
- Acetamido Group Addition : The acetamido functionality is introduced via acylation reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as a modulator for certain receptors, influencing cellular signaling pathways.
3.1 Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities range from 23.2 μM to 49.9 μM, demonstrating its potential as a therapeutic agent against tumors .
3.2 Mechanisms of Anticancer Activity
The anticancer effects are believed to involve:
- Cell Cycle Arrest : Flow cytometry analysis reveals that the compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis rates.
- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways and may affect mitochondrial membrane potential .
4. Case Studies
Several studies have explored the biological implications of this compound:
5. Conclusion
This compound represents a promising candidate for further research in cancer therapeutics due to its significant biological activity and unique structural features. Future studies should focus on elucidating its precise mechanisms of action and optimizing its efficacy through structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
